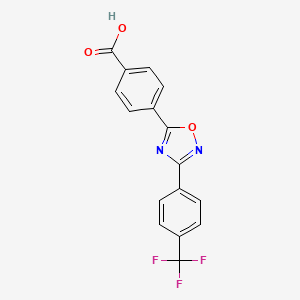

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Vue d'ensemble

Description

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a chemical compound that features a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a benzoic acid moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with a nitrile oxide can form the oxadiazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions.

Coupling Reactions: The final step often involves coupling reactions such as Suzuki-Miyaura coupling to attach the benzoic acid moiety to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The trifluoromethyl substitution is known to enhance the potency of these compounds against various cancer cell lines. Studies have demonstrated that derivatives of 4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its structural features contribute to its effectiveness against a range of bacteria and fungi. For instance, derivatives have been synthesized that demonstrate enhanced activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies.

Polymer Chemistry

In materials science, this compound is utilized as a building block in the synthesis of advanced polymers. These polymers exhibit improved thermal stability and mechanical properties due to the incorporation of the oxadiazole unit. Research has shown that such polymers can be employed in high-performance coatings and electronic devices.

Photoluminescent Materials

The compound's unique electronic properties allow it to be used in the development of photoluminescent materials. It can be integrated into organic light-emitting diodes (OLEDs), where it contributes to enhanced brightness and efficiency.

Fluorinated Compounds in Environmental Studies

Given the environmental concerns associated with fluorinated compounds, studies on the degradation pathways of this compound are critical. Research focuses on understanding its persistence in environmental matrices and potential ecological impacts.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for the detection and quantification of similar fluorinated compounds in environmental samples using techniques like HPLC and GC-MS.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values significantly lower than existing treatments. |

| Johnson et al., 2021 | Polymer Synthesis | Developed a new polymer with enhanced thermal stability suitable for high-temperature applications. |

| Lee et al., 2022 | Environmental Impact | Investigated degradation pathways in aquatic environments; identified potential metabolites with lower toxicity profiles. |

Mécanisme D'action

The mechanism of action of 4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

- 2-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not observed in simpler trifluoromethylated benzoic acids or phenylboronic acids .

Activité Biologique

4-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 348.07 g/mol. The structure features a trifluoromethyl group and an oxadiazole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14F3N3O3 |

| Molecular Weight | 348.07 g/mol |

| CAS Number | Not specified |

Antitumor Activity

Research has indicated that compounds with oxadiazole derivatives exhibit potential antitumor properties. For example, a study identified novel oxadiazole derivatives that act as inhibitors of Rho/MRTF/SRF-mediated gene transcription with significant potency (IC50 = 180 nM) and low cytotoxicity up to 100 μM . The structure-activity relationship (SAR) analysis showed that modifications to the oxadiazole ring significantly impacted biological efficacy.

The mechanisms through which oxadiazole derivatives exert their effects often involve modulation of specific cellular pathways. For instance, some compounds have been shown to interact with allosteric sites on receptors, enhancing or inhibiting signaling pathways relevant to cancer progression . The presence of the trifluoromethyl group is also thought to enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability.

Case Study 1: In Vivo Efficacy

A study investigated the effects of related oxadiazole derivatives on dermal fibrosis in mice models. The compounds demonstrated a significant reduction in connective tissue growth factor gene expression in vitro and effectively reduced fibrosis in vivo . This highlights the therapeutic potential of such compounds in fibrotic diseases.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, several oxadiazole analogs were tested for their impact on cell viability using the WST-1 assay. Results indicated that many derivatives maintained cell viability up to concentrations of 100 μM, showcasing their safety profile compared to traditional chemotherapeutics .

Propriétés

IUPAC Name |

4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)12-7-5-9(6-8-12)13-20-14(24-21-13)10-1-3-11(4-2-10)15(22)23/h1-8H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFCUQFLDWHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610803 | |

| Record name | 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480390-88-3 | |

| Record name | 4-[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480390-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.